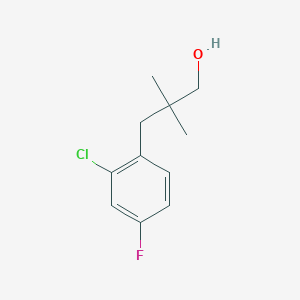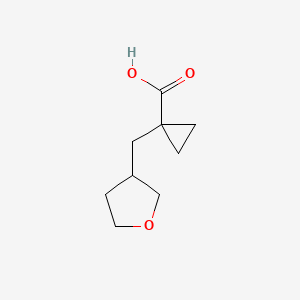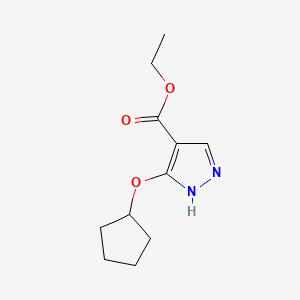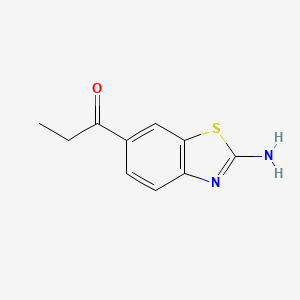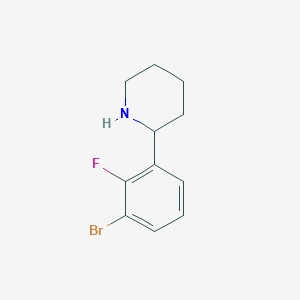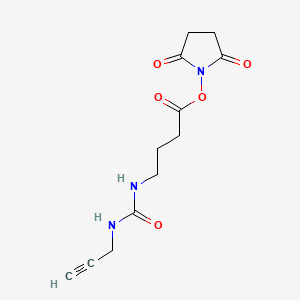
2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is a compound that features a pyrrolidinone ring and a propargyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to the presence of the propargyl group.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) iodide for click chemistry and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in click chemistry, the product is a triazole derivative, while in substitution reactions, the product will vary based on the nucleophile used.
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate involves its reactivity with nucleophiles and its ability to participate in click chemistry reactions. The propargyl group reacts with azides to form stable triazole linkages, which are useful in various applications . The compound’s molecular targets and pathways depend on the specific context in which it is used, such as labeling biomolecules or synthesizing new materials.
Comparison with Similar Compounds
Similar Compounds
2,5-dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate: Similar in structure but lacks the butanoate moiety.
2,5-dioxopyrrolidin-1-yl pent-4-ynoate: Another similar compound with a different alkyne group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Shares the pyrrolidinone ring but has different substituents.
Uniqueness
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is unique due to its combination of a pyrrolidinone ring and a propargyl group, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C12H15N3O5 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(prop-2-ynylcarbamoylamino)butanoate |
InChI |
InChI=1S/C12H15N3O5/c1-2-7-13-12(19)14-8-3-4-11(18)20-15-9(16)5-6-10(15)17/h1H,3-8H2,(H2,13,14,19) |
InChI Key |
TUJLFKVYVNNYSL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)NCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



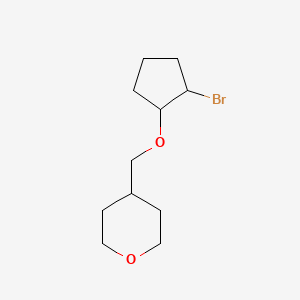


![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
